![molecular formula C9H11NO2 B13001703 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyanobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 It is characterized by a cyanide group and a carboxylic acid group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as hexane and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the cyanide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyanide or carboxylic acid groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the cyanide group but shares the bicyclic framework.
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.
Norbornane derivatives: Similar bicyclic structure but with varying functional groups.
Uniqueness: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both cyanide and carboxylic acid groups on a rigid bicyclic framework. This combination of functional groups and structural rigidity makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
7-cyanobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c10-4-8-5-1-2-6(8)7(3-5)9(11)12/h5-8H,1-3H2,(H,11,12) |
Clave InChI |
HHOGNAOTSOEFCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C2C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


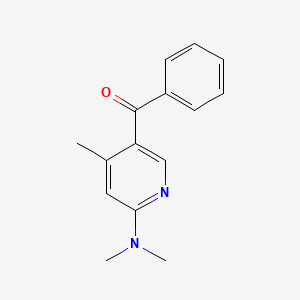

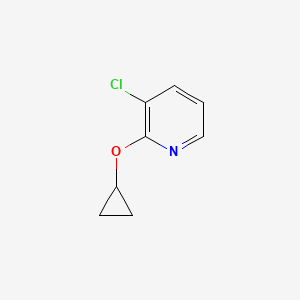
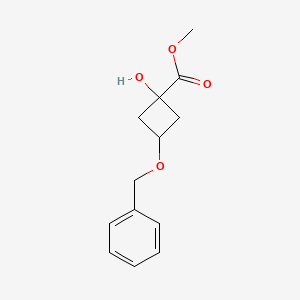
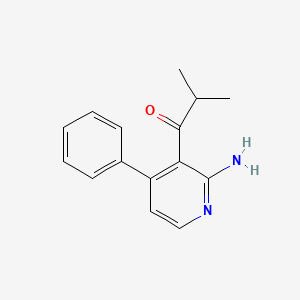
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)

![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
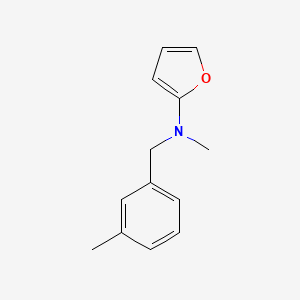
![3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13001678.png)
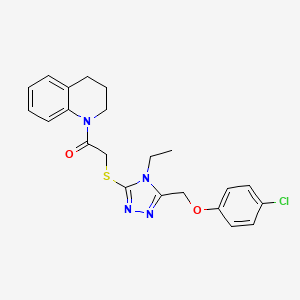
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
